molecular formula C21H17Cl2NO B4773027 N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide

N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide

Cat. No. B4773027
M. Wt: 370.3 g/mol
InChI Key: YXUNXKIAQCLBAA-UHFFFAOYSA-N
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Description

N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide, commonly known as diclofop-methyl, is a selective herbicide used to control grass weeds in various crops, including wheat, barley, and rice. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity to non-target organisms. In

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes in the plant and ultimately leads to its death.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of fatty acids, leading to the accumulation of toxic levels of malonyl-CoA. In addition, diclofop-methyl has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and damage to cellular membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of diclofop-methyl in lab experiments is its selectivity for grass weeds, which allows for the targeted control of these weeds without affecting other crops or non-target organisms. In addition, diclofop-methyl has low toxicity to mammals, birds, and fish, making it a safer alternative to other herbicides. However, one of the limitations of diclofop-methyl is its potential to cause environmental contamination if not used properly, which can lead to negative impacts on non-target organisms and ecosystems.

Future Directions

There are several future directions for the research and development of diclofop-methyl. One area of focus is the development of new formulations that are more effective and environmentally friendly. Another area of focus is the investigation of diclofop-methyl's potential use in the treatment of certain types of cancer, as it has been shown to have antiproliferative effects on cancer cells. Finally, further research is needed to better understand the potential impacts of diclofop-methyl on non-target organisms and ecosystems, and to develop strategies to minimize these impacts.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to effectively control grass weeds in crops such as wheat, barley, and rice, while having low toxicity to mammals, birds, and fish. In addition, diclofop-methyl has also been studied for its potential use in the treatment of certain types of cancer, as it has been shown to have antiproliferative effects on cancer cells.

properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO/c1-14-4-2-3-5-19(14)21(25)24-20(15-6-10-17(22)11-7-15)16-8-12-18(23)13-9-16/h2-13,20H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNXKIAQCLBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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